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Compound of Interest

Compound Name: EB-47 dihydrochloride

Cat. No.: B8118154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
EB-47 dihydrochloride is a potent small molecule inhibitor targeting two key enzyme families:

poly (ADP-ribose) polymerases (PARPs) and tankyrases (TNKS). Its dual inhibitory action

makes it a valuable tool for investigating a range of cellular processes, including DNA damage

repair, Wnt/β-catenin signaling, and YAP signaling. This technical guide provides an in-depth

overview of the chemical properties, mechanism of action, and experimental applications of

EB-47 dihydrochloride, complete with detailed protocols and data visualizations to support

laboratory research.

Chemical and Physical Properties
EB-47 dihydrochloride is a synthetic compound with the molecular formula C24H29Cl2N9O6.

[1] It is typically supplied as a solid and is soluble in water and organic solvents such as DMSO.

[2][3]
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Property Value Reference

Molecular Formula C24H27N9O6 • 2HCl [3][4][5]

Molecular Weight 610.45 g/mol [2][6]

Alternative Names

5′-deoxy-5′-[4-[2-[(2,3-dihydro-

1-oxo-1H-isoindol-4-

yl)amino]-2-oxoethyl]-1-

piperazinyl]-5′-oxo-adenosine,

dihydrochloride

[3][5]

CAS Number 1190332-25-2 [1][3][4][5]

Appearance Solid [2][6]

Solubility
H2O: 10 mg/mL, DMSO: 50

mg/mL (with sonication)
[2][3][6]

Storage -20°C [2][6]

Mechanism of Action
EB-47 acts as a competitive inhibitor at the NAD+ binding site of its target enzymes. This

mimicry of the natural substrate allows it to effectively block the catalytic activity of both PARP-

1 and tankyrases.

PARP Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand

breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a SSB, PARP-

1 binds to the damaged DNA and synthesizes poly (ADP-ribose) (PAR) chains on itself and

other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins

to the site of damage.

EB-47 potently inhibits the catalytic activity of PARP-1, preventing the formation of PAR chains.

This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently be

converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells

with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or

BRCA2 mutations, the inability to repair these DSBs leads to cell death, a concept known as
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synthetic lethality. Furthermore, some PARP inhibitors, including EB-47, can "trap" the PARP-1

enzyme on the DNA, forming a toxic protein-DNA complex that further contributes to

cytotoxicity.

Tankyrase Inhibition
Tankyrase 1 (TNKS1) and 2 (TNKS2) are members of the PARP family that regulate the

stability of several proteins through PARsylation-dependent ubiquitination. A key target of

tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. By PARsylating

Axin, tankyrases mark it for degradation by the proteasome. The degradation of Axin leads to

the stabilization and nuclear accumulation of β-catenin, a key transcriptional coactivator in the

Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many

cancers.

EB-47 inhibits the catalytic activity of TNKS1 and TNKS2, preventing the PARsylation and

subsequent degradation of Axin. The resulting stabilization of Axin enhances the activity of the

β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin and

the downregulation of Wnt signaling.

Additionally, tankyrase inhibition has been shown to stabilize angiomotin (AMOT) family

proteins. Angiomotins are negative regulators of the Hippo-YAP signaling pathway. By

preventing the degradation of angiomotins, tankyrase inhibitors can suppress the activity of the

transcriptional coactivator YAP, which is often overactive in cancer.

In Vitro Activity
EB-47 has been demonstrated to be a potent inhibitor of PARP-1 and tankyrases in

biochemical assays.

Target IC50 Reference

PARP-1 45 nM [3][5]

TNKS1 410 nM [3][5]

TNKS2 45 nM [3][5]

PARP10 1,179 nM [3][5]
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Caption: Mechanism of PARP-1 Inhibition by EB-47.
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Caption: Mechanism of Tankyrase Inhibition by EB-47.
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Experimental Protocols
Synthesis of EB-47 Dihydrochloride
The synthesis of EB-47 is described as compound 8a in the following publication:

Jagtap, P. G., Southan, G. J., Baloglu, E., et al. (2004). The discovery and synthesis of novel

adenosine substituted 2,3-dihydro-1H-isoindol-1-ones: Potent inhibitors of poly(ADP-ribose)

polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 14(1), 81-85.

The synthesis involves the preparation of a 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one

intermediate from methyl-3-nitro-2-methylbenzoate, which is then linked to an adenosine

derivative via a piperazine and succinyl spacer. For the detailed, step-by-step synthetic

procedure, please refer to the supplementary information of the cited manuscript.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
in Rats
EB-47 has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury.

The following is a generalized protocol based on standard MCAO procedures. The specific

parameters for the study involving EB-47 should be referenced from the primary literature.

Materials:

Male Sprague-Dawley or Wistar rats (250-300g)

EB-47 dihydrochloride

Sterile saline (0.9%)

Anesthetic (e.g., isoflurane)

4-0 nylon monofilament with a silicon-coated tip

Surgical instruments for microsurgery

2,3,5-triphenyltetrazolium chloride (TTC)
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Procedure:

Anesthesia and Surgical Preparation:

Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

Place the animal in a supine position and maintain body temperature at 37°C.

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Induction of Ischemia:

Ligate the distal ECA.

Temporarily clamp the CCA and ICA.

Insert the 4-0 nylon monofilament through an incision in the ECA and advance it into the

ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is

18-20 mm from the carotid bifurcation.

The duration of occlusion is typically 60-120 minutes for transient MCAO.

Drug Administration:

Prepare a solution of EB-47 dihydrochloride in sterile saline.

Administer EB-47 (e.g., 10 mg/kg per hour) via intravenous infusion, starting at a specific

time point relative to the onset of ischemia or reperfusion.

Reperfusion:

After the designated occlusion period, withdraw the monofilament to allow for reperfusion.

Close the incision with sutures.

Assessment of Infarct Volume:

At 24 or 48 hours post-reperfusion, euthanize the animal and harvest the brain.
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Slice the brain into 2 mm coronal sections.

Stain the slices with a 2% TTC solution. Viable tissue will stain red, while the infarcted

tissue will remain white.

Quantify the infarct volume using image analysis software.
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Caption: Workflow for the in vivo MCAO model.
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In Vitro PARP-1 Inhibition Assay
This is a generalized protocol for a biochemical assay to determine the IC50 of EB-47 against

PARP-1.

Materials:

Recombinant human PARP-1 enzyme

Activated DNA (e.g., nicked DNA)

NAD+

EB-47 dihydrochloride

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

96-well assay plates

Detection system (e.g., colorimetric, fluorometric, or chemiluminescent kit for measuring PAR

formation or NAD+ consumption)

Procedure:

Prepare Reagents:

Prepare a serial dilution of EB-47 dihydrochloride in assay buffer.

Prepare a solution of PARP-1 enzyme, activated DNA, and NAD+ in assay buffer.

Assay Reaction:

To each well of a 96-well plate, add the EB-47 dilution (or vehicle control).

Initiate the reaction by adding the PARP-1/DNA/NAD+ mixture.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Detection:
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Stop the reaction and add the detection reagents according to the manufacturer's

instructions of the chosen assay kit.

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate

reader.

Data Analysis:

Calculate the percentage of PARP-1 inhibition for each concentration of EB-47.

Determine the IC50 value by plotting the percentage of inhibition against the log of the

inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Wnt/β-catenin Signaling Reporter Assay
This protocol describes a cell-based assay to measure the effect of EB-47 on Wnt/β-catenin

signaling.

Materials:

HEK293T or other suitable cell line

TOPFlash (luciferase reporter for TCF/LEF activity) and FOPFlash (negative control)

plasmids

Renilla luciferase plasmid (for normalization)

Transfection reagent

Wnt3a conditioned media (or other Wnt pathway agonist, e.g., LiCl)

EB-47 dihydrochloride

Dual-luciferase reporter assay system

Procedure:

Cell Seeding and Transfection:
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Seed HEK293T cells in a 24- or 96-well plate.

Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids

using a suitable transfection reagent.

Treatment:

After 24 hours, treat the cells with a serial dilution of EB-47 dihydrochloride.

Stimulate Wnt signaling by adding Wnt3a conditioned media or LiCl.

Luciferase Assay:

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the

firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a

luminometer.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the fold change in reporter activity relative to the vehicle-treated control.

Determine the IC50 value of EB-47 for the inhibition of Wnt/β-catenin signaling.

Conclusion
EB-47 dihydrochloride is a versatile and potent research tool for investigating the roles of

PARP-1 and tankyrases in various biological contexts. Its well-defined mechanism of action

and demonstrated efficacy in both in vitro and in vivo models make it a valuable compound for

studies in cancer biology, neuroprotection, and other areas where PARP and Wnt/YAP

signaling pathways are implicated. The information and protocols provided in this guide are

intended to facilitate the effective use of EB-47 dihydrochloride in laboratory research.

Researchers are encouraged to consult the primary literature for specific experimental details

and to optimize protocols for their particular experimental systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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